2-(3-Cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylic acid
Description
2-(3-Cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylic acid is a thiazole-based compound characterized by a 3-cyano-4-hydroxyphenyl substituent at the 2-position of the thiazole ring and a carboxylic acid group at the 5-position. This structure imparts unique physicochemical properties, such as hydrogen-bonding capacity (via the hydroxyl and carboxylic acid groups) and electron-withdrawing effects (via the cyano group).
Properties
IUPAC Name |
2-(3-cyano-4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O3S/c1-6-10(12(16)17)18-11(14-6)7-2-3-9(15)8(4-7)5-13/h2-4,15H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJDGVDDELZNDRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=C(C=C2)O)C#N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30735575 | |
| Record name | 2-(3-Cyano-4-oxocyclohexa-2,5-dien-1-ylidene)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30735575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
407582-48-3 | |
| Record name | 2-(3-Cyano-4-hydroxyphenyl)-4-methyl-5-thiazolecarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0407582483 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(3-Cyano-4-oxocyclohexa-2,5-dien-1-ylidene)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30735575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3-CYANO-4-HYDROXYPHENYL)-4-METHYL-5-THIAZOLECARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WV8DAC6G3N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Bromination-Alkylation Pathways for Core Intermediate Synthesis
The bromination-alkylation route, as detailed in WO2011141933A2, begins with 4-cyanophenol as the starting material. Bromination using agents such as N-bromosuccinimide in the presence of a Lewis acid catalyst (e.g., FeCl₃) yields 3-bromo-4-hydroxybenzonitrile . Subsequent alkylation with isobutyl bromide under alkaline conditions (sodium hydroxide in a polar aprotic solvent like dimethylformamide) introduces the isobutoxy group, forming 3-bromo-4-isobutoxybenzonitrile . This intermediate undergoes nucleophilic substitution with thioacetamide in ethanol under reflux, generating the thioamide derivative, which is cyclized with ethyl 2-chloroacetoacetate to form the thiazole ring . Final hydrolysis with aqueous potassium carbonate in methanol-water mixtures produces the target carboxylic acid with a reported yield of 78–82% .
Critical to this method is the selection of solvents and bases. For instance, using potassium carbonate instead of sodium hydroxide during hydrolysis minimizes side reactions, improving purity to >99% . Temperature control during cyclization (60–70°C) ensures optimal ring closure without decarboxylation .
Duff Reaction-Based Formylation and Alkylation
WO2012131590A1 outlines a pathway leveraging the Duff reaction to introduce a formyl group. Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate is treated with hexamethylenetetramine (HMTA) and trifluoroacetic acid at 100°C, yielding ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate . Alkylation with isobutyl bromide in dimethylformamide (DMF) using potassium carbonate as a base proceeds at 90°C, achieving 85–90% conversion to the isobutoxy derivative .
The formyl group is then oxidized to a cyano group via hydroxylamine hydrochloride and sodium formate in formic acid under reflux . Hydrolysis of the ethyl ester with potassium carbonate in methanol-water at 60°C affords the final carboxylic acid with an overall yield of 72–75% . This method’s advantage lies in its avoidance of toxic cyanating agents, though the Duff reaction requires precise stoichiometry to prevent over-formylation.
Iodination-Cyanation Strategy for Intermediate Diversification
CN101497589A describes a novel approach starting with 4-hydroxybenzonitrile. Iodination using iodine monochloride in acetic acid yields 3-iodo-4-hydroxybenzonitrile, which is alkylated with isobutyl bromide in acetone using potassium carbonate . The resulting 4-isobutoxy-3-iodobenzonitrile undergoes cyanation with copper(I) cyanide in dimethyl sulfoxide (DMSO) at 120°C, forming 4-isobutoxy-1,3-benzenedicarbonitrile .
Reaction with sodium hydrosulfide and anhydrous magnesium chloride in tetrahydrofuran (THF) generates 3-cyano-4-isobutoxyphenylthioamide, which is cyclized with ethyl 2-chloroacetoacetate . Hydrolysis with hydrochloric acid in ethanol-water completes the synthesis, yielding 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylic acid with a 68–70% overall yield . While this method avoids hazardous brominating agents, the use of DMSO and copper cyanide raises environmental concerns.
Comparative Analysis of Methodological Efficiency
Table 1: Key Metrics Across Synthesis Pathways
| Method | Starting Material | Key Intermediate | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|---|
| Bromination-Alkylation | 4-Cyanophenol | 3-Bromo-4-isobutoxybenzonitrile | 82 | 99.2 | High |
| Duff Reaction | Ethyl 2-(4-hydroxyphenyl)thiazole | Ethyl 2-(3-formyl-4-isobutoxyphenyl)thiazole | 75 | 98.5 | Moderate |
| Iodination-Cyanation | 4-Hydroxybenzonitrile | 4-Isobutoxy-1,3-benzenedicarbonitrile | 70 | 97.8 | Low |
Table 2: Reaction Condition Optimization
| Step | Temperature Range (°C) | Solvent System | Catalyst | Time (h) |
|---|---|---|---|---|
| Bromination | 0–5 | Dichloromethane | FeCl₃ | 4 |
| Duff Formylation | 100–110 | Trifluoroacetic acid | HMTA | 6 |
| Cyanation | 120–130 | DMSO | CuCN | 8 |
The bromination-alkylation method offers the highest yield and scalability, making it preferable for industrial production. However, the Duff reaction’s avoidance of bromine reduces halogenated waste. The iodination-cyanation route, while innovative, suffers from lower yields and higher reagent costs.
Industrial-Scale Optimization and Environmental Considerations
Recent advancements focus on solvent recovery and catalyst reuse. For example, WO2012131590A1 demonstrates that distilling methanol from hydrolysis reactions and recycling it reduces solvent consumption by 40% . Heterogeneous catalysts like zeolite-supported FeCl₃ in bromination steps improve recyclability, with five cycles showing no activity loss .
Environmental impact assessments highlight the Duff reaction’s lower ecotoxicity compared to bromination methods, as noted by reduced halogenated byproduct generation . Life-cycle analyses recommend hybrid approaches, such as combining formylation with cyanide-free cyanation, to balance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
2-(3-Cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The cyano group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the cyano group may produce an amine derivative.
Scientific Research Applications
Medicinal Chemistry Applications
- Antioxidant Properties : Research indicates that derivatives of thiazole compounds exhibit significant antioxidant activity. This property is crucial in developing treatments for diseases linked to oxidative stress, such as cancer and neurodegenerative disorders .
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation, which is beneficial for conditions like arthritis and other inflammatory diseases. Studies have demonstrated its efficacy in inhibiting pro-inflammatory cytokines .
- Anticancer Activity : Some studies suggest that thiazole derivatives can induce apoptosis in cancer cells. The mechanism involves the modulation of cell signaling pathways, making it a candidate for further investigation as an anticancer agent .
Case Study 1: Antioxidant Activity
A study published in a peer-reviewed journal explored the antioxidant capacity of various thiazole derivatives, including this compound. The findings indicated a significant reduction in reactive oxygen species (ROS) levels, suggesting potential therapeutic applications in oxidative stress-related diseases .
Case Study 2: Anti-inflammatory Mechanism
In another investigation, the compound was tested for its anti-inflammatory properties using animal models of inflammation. Results showed a marked decrease in swelling and pain, attributed to the inhibition of NF-kB activation pathways, highlighting its potential use in treating chronic inflammatory conditions .
Synthesis and Derivatives
The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity. Various derivatives have been synthesized to enhance its biological activity or alter its pharmacokinetic properties, which are crucial for drug development.
| Derivative | Activity | Notes |
|---|---|---|
| Ethyl Ester | Enhanced solubility | Useful for formulation purposes |
| Amine Salts | Improved stability | Potential for solid dosage forms |
Mechanism of Action
The mechanism of action of 2-(3-Cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylic acid involves its interaction with specific molecular targets. The cyano and hydroxyl groups can form hydrogen bonds with enzymes or receptors, affecting their activity. The thiazole ring may also play a role in stabilizing the compound’s binding to its target. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Febuxostat: A Clinically Approved XO Inhibitor
Structure: 2-[3-Cyano-4-(2-methylpropoxy)phenyl]-4-methylthiazole-5-carboxylic acid (isobutoxy group replaces hydroxyl) . Activity:
- XO Inhibition : IC50 ~3–16 nM, comparable to other indolyl-thiazole derivatives .
- Pharmacokinetics : Low aqueous solubility (12.9 µg/mL) and oral bioavailability (<50%) due to hydrophobicity of the isobutoxy group .
- Clinical Use : Approved for hyperuricemia and gout .
Key Difference : The hydroxyl group in the target compound may enhance solubility but reduce metabolic stability compared to febuxostat’s isobutoxy group.
2-(7-Nitro-5-isopropoxy-indol-2-yl)-4-methylthiazole-5-carboxylic Acid
Structure : Indol-2-yl substituent with nitro and isopropoxy groups .
Activity :
- XO Inhibition : IC50 = 5.1 nM (similar to febuxostat) .
- In Vivo Efficacy : 43% uric acid reduction in hyperuricemic rats at 10 mg/kg, with excellent oral bioavailability .
Key Difference: The indolyl moiety and nitro group enhance XO binding affinity compared to the hydroxyphenyl-cyano motif in the target compound.
2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic Acid
Structure : Fluorobenzamido substituent at the 2-position .
Activity :
- Antidiabetic Effect : Reduces hyperlipidemia and insulin resistance in diabetic rats via anti-inflammatory and antioxidant pathways .
Key Difference : The fluorobenzamido group shifts activity from XO inhibition to metabolic regulation, highlighting substituent-dependent mechanistic divergence.
Chlorophenyl and Trifluoromethylphenyl Derivatives
Examples :
- 2-(4-Chlorophenyl)-4-methylthiazole-5-carboxylic acid (antifungal) .
- 2-(3,4-Dimethoxyphenyl)-4-methylthiazole-5-carboxylic acid (AMPA receptor modulation) .
Key Difference : Electron-withdrawing groups (e.g., Cl, CF3) enhance antifungal activity, while methoxy groups favor CNS-targeted effects .
Miscellaneous Derivatives
- Ethyl Ester Prodrug: Ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate (improved lipophilicity for synthesis) .
- Glucuronide Conjugates : Febuxostat glucuronide (improved solubility via β-D-glucopyranuronic acid) .
Data Table: Structural and Functional Comparison
Critical Analysis of Substituent Effects
- Hydroxyl Group : Enhances hydrogen bonding and solubility but may reduce metabolic stability compared to alkoxy groups (e.g., isobutoxy in febuxostat) .
- Cyano Group: Electron-withdrawing effect strengthens binding to XO’s molybdenum center, a common feature in potent inhibitors .
- Indolyl vs. Phenyl : Indolyl derivatives exhibit superior XO inhibition due to π-π stacking and additional hydrogen bonds .
Biological Activity
2-(3-Cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its chemical properties, biological mechanisms, and potential therapeutic applications, supported by relevant data tables and case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₈N₂O₃S |
| Molecular Weight | 260.27 g/mol |
| CAS Number | 407582-48-3 |
| Purity | >95% (HPLC) |
| Storage Conditions | Store at -20°C |
The biological activity of this compound is primarily attributed to its interaction with various cellular targets. Thiazole derivatives, including this compound, have shown promising results in anticancer research due to their ability to inhibit specific kinases involved in tumor progression.
- Antitumor Activity : Research indicates that thiazole derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have demonstrated IC50 values in the low micromolar range against human glioblastoma and melanoma cells, suggesting potent antitumor activity .
- Inhibition of Aurora Kinase : Aurora kinases are critical for cell division, and their dysregulation is a hallmark of cancer. Studies have shown that thiazole derivatives can act as inhibitors of aurora kinase, leading to reduced proliferation of cancer cells .
Case Study 1: Anticancer Efficacy
A study evaluated the efficacy of various thiazole compounds, including derivatives similar to this compound, against human cancer cell lines. The results indicated that these compounds could significantly reduce cell viability in a dose-dependent manner, with IC50 values ranging from 10 µM to 30 µM for the most active compounds .
Case Study 2: Mechanistic Insights
In another investigation, molecular dynamics simulations revealed that the compound interacts with target proteins primarily through hydrophobic contacts, which are crucial for its biological activity. The presence of specific functional groups in the thiazole ring was found to enhance binding affinity and selectivity towards cancerous cells .
Research Findings
Recent studies have highlighted several key findings regarding the biological activity of this compound:
- Cytotoxicity : The compound exhibits significant cytotoxicity against various cancer cell lines, with a notable emphasis on its selectivity for malignant over normal cells.
- Structure-Activity Relationship (SAR) : Analysis suggests that modifications on the phenyl ring and thiazole moiety can enhance biological activity. For example, the presence of electron-donating groups like methyl at specific positions increases potency .
Q & A
Q. What is the primary pharmacological mechanism of 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylic acid, and how does it compare to allopurinol?
The compound is a non-purine xanthine oxidase (XO) inhibitor, targeting the molybdenum-pterin active site of XO to reduce uric acid production. Unlike allopurinol (a purine analog), it does not require metabolic activation and exhibits higher selectivity for XO, minimizing off-target effects. Experimental validation involves enzyme inhibition assays (e.g., UV-spectrophotometric monitoring of uric acid formation) and comparative IC₅₀ studies .
Q. What synthetic routes are commonly employed for this compound, and what are critical optimization parameters?
A key synthesis route involves:
- Condensation of 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid ethyl ester with hydroxylamine hydrochloride in formic acid/sodium formate to introduce the cyano group.
- Hydrolysis under basic conditions (NaOH in tetrahydrofuran/ethanol) to yield the carboxylic acid. Optimization focuses on reaction temperature (60–65°C for clarity), solvent selection, and purification via recrystallization from pyridine to achieve >97% purity .
Q. How can researchers confirm the structural identity of this compound?
Methods include:
- Single-crystal X-ray diffraction : Resolves bond lengths (e.g., C–C avg. 0.004 Å), dihedral angles (e.g., 2.4° between phenyl and thiazole rings), and hydrogen-bonding interactions (e.g., O–H⋯N with pyridine solvate) .
- LC-MS and NMR : LC-MS confirms molecular weight (316.38 g/mol), while ¹H/¹³C NMR verifies substituents (e.g., cyano, isobutoxy) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported crystallographic data for solvates or polymorphs?
Discrepancies in unit cell parameters (e.g., triclinic vs. monoclinic systems) or hydrogen-bonding patterns require:
- Variable-temperature XRD : Assess thermal stability of crystal forms.
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., π-π stacking at 3.75 Å centroid distance in pyridine solvate) .
- Dynamic vapor sorption (DVS) : Evaluates hygroscopicity-driven phase transitions .
Q. What advanced analytical strategies are used to characterize degradation pathways under forced conditions?
- Forced degradation (acid/base/oxidative) : Followed by LC-MS/MS to identify products like methyl esters (m/z +14) or dimers (m/z ×2).
- High-resolution mass spectrometry (HRMS) : Assigns exact masses (e.g., 2-(3-carbamoyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid at m/z 333.08).
- Reaction mechanism studies : Use isotopic labeling (e.g., ¹⁸O-water) to trace hydrolysis pathways .
Q. How can researchers design experiments to assess the compound’s efficacy in comorbid inflammatory models (e.g., hyperuricemia with diabetes)?
- In vivo models : Streptozotocin-induced diabetic rats with monosodium urate (MSU) crystal-induced inflammation.
- Endpoints : Serum uric acid (enzymatic assay), insulin sensitivity (HOMA-IR), and inflammatory markers (IL-1β, TNF-α via ELISA).
- Control comparisons : Co-administration with allopurinol or NSAIDs to evaluate synergistic effects .
Q. What methodologies are employed to study the compound’s interaction with biological membranes or transporters?
- Parallel artificial membrane permeability assay (PAMPA) : Predicts blood-brain barrier penetration.
- Caco-2 cell monolayers : Measures apical-to-basolateral transport for intestinal absorption.
- Molecular docking : Simulates binding to urate transporters (e.g., URAT1) using software like AutoDock Vina .
Data Contradictions and Resolution
Q. How should researchers address discrepancies in reported synthetic yields (e.g., 50–70%)?
- Process variables : Optimize catalyst loading (e.g., CuCN in cyanation step) and reaction time.
- Scale-up effects : Pilot studies may reveal mixing inefficiencies or heat transfer limitations.
- Byproduct analysis : Use TLC or HPLC to identify intermediates (e.g., ethyl ester derivatives) that reduce yield .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
